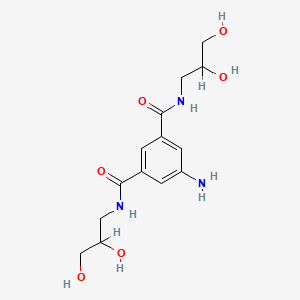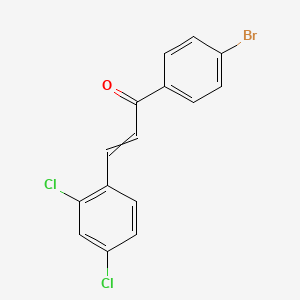
1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one” is a chalcone derivative. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds . This compound comprises two substituted benzene rings bridged by a prop-2-en-1-one group .
Molecular Structure Analysis
The molecule of the title compound is shown to be the E isomer, with the 3,4-dichloro-benzoyl and p-bromo-phenyl substituents in trans positions with respect to the chalcone olefin bond . The molecule is non-planar, the two aromatic rings forming a dihedral angle .Physical And Chemical Properties Analysis
The compound has been characterized by FT-IR, FT-Raman, UV–vis and NMR techniques . The HOMO-LUMO energy gap is found to be 3.882 eV and is used to calculate global reactivity parameters .科学的研究の応用
Chalcones, including 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, are a class of compounds known for their diverse range of biological activities and potential applications in scientific research. Below are six distinct applications of chalcones, each detailed in its own section:
Fluorescent Materials
Due to their structural properties, chalcones can be used as fluorescent materials for various scientific applications, including bioimaging and molecular probes.
Each of these applications represents a unique field where chalcones can contribute significantly to scientific research and development .
将来の方向性
The compound has been studied for its nonlinear optical (NLO) behavior due to its crystallization in non-centrosymmetric structure, excellent second harmonic generation efficiency (SHG) and flexibility in structure of chalcones due to donor-acceptor groups . This suggests potential applications in electro-optic modulation, frequency mixing and second-harmonic generation .
特性
IUPAC Name |
1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2O/c16-12-5-1-11(2-6-12)15(19)8-4-10-3-7-13(17)9-14(10)18/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYULJYQCIXAZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377555 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
CAS RN |
918496-04-5 |
Source


|
| Record name | 1-(4-bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural organization of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one?
A1: Research reveals that 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one molecules arrange themselves in a specific manner. [] These molecules form chains along the crystallographic b-axis due to close interactions between bromine and chlorine atoms (Br⋯Cl contacts). Furthermore, these chains assemble into layers through hydrogen bonding involving carbon and oxygen atoms (C—H⋯O intermolecular interactions). These layers then stack in parallel along the crystallographic c-axis, creating a three-dimensional structure. [] You can find a visualization of this structure in the paper titled "1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one" published on Semantic Scholar: .
Q2: Are there any computational studies on the properties of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one?
A2: Yes, researchers have employed computational chemistry to investigate the properties of this compound. While specific details of the simulations and calculations are not provided in the abstract, a study titled "Spectroscopic Investigation and Density Functional Theory prediction of First and Second order Hyperpolarizabilities of 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-prop-2-en-1-one" explored the molecule's hyperpolarizabilities using Density Functional Theory (DFT). This suggests potential applications in nonlinear optics and related areas. You can find more information about this research on Semantic Scholar: .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

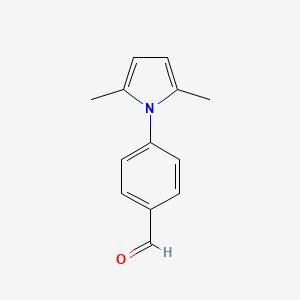
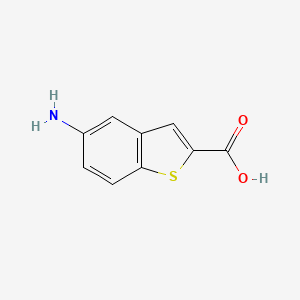
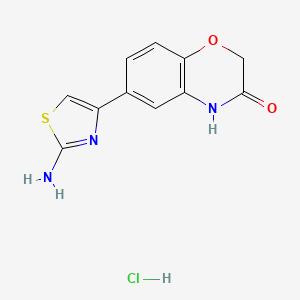
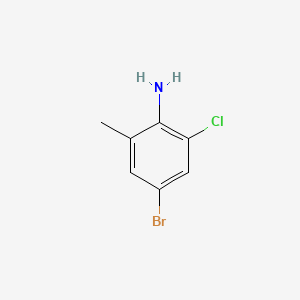
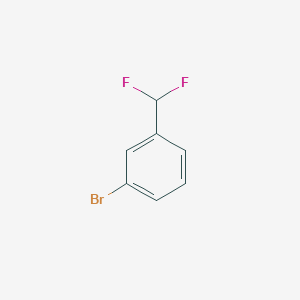

![1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride](/img/structure/B1272481.png)

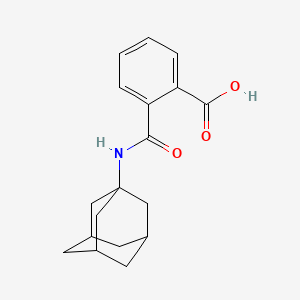
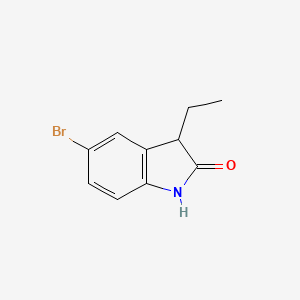
![1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1272489.png)

![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1272494.png)
